molecular formula C11H13NO B3181543 4-(3-Methoxyphenyl)butanenitrile CAS No. 91152-85-1

4-(3-Methoxyphenyl)butanenitrile

Cat. No. B3181543
M. Wt: 175.23 g/mol
InChI Key: SYCHWZNYFTYNEC-UHFFFAOYSA-N
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Patent
US04618683

Procedure details

A solution of 1-tosyloxy-3-(3-methoxyphenyl)propane (125 g, 0.39 mole) and DMF (400 mL) was stirred at 0° as a solution of KCN (30 g, 0.46 mole) and water (70 mL) was added dropwise. The reaction mixture was stirred at 65°-70° for 1 hour, was cooled to room temperature and poured onto ice water. The solution was extracted with ether. The extracts were washed with water, saturated aqueous NaCl, dried (MgSO4), filtered, and evaporated to yield 62 g yellow oil, (91%), M+ 175.
Name
1-tosyloxy-3-(3-methoxyphenyl)propane
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
S(O[CH2:12][CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=1)(C1C=CC(C)=CC=1)(=O)=O.[CH3:23][N:24](C=O)C.[C-]#N.[K+]>O>[C:23]([CH2:12][CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=1)#[N:24] |f:2.3|

Inputs

Step One
Name
1-tosyloxy-3-(3-methoxyphenyl)propane
Quantity
125 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCCCC1=CC(=CC=C1)OC
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
30 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65°-70° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether
WASH
Type
WASH
Details
The extracts were washed with water, saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)CCCC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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